Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine
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Overview
Description
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine: is a complex peptide compound with a unique structure that includes multiple amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other reducible functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-N~5~-(diaminomethylene)-L-ornithyl-N-[(2S,6R,10S,14R,18S)-22-amino-18-carboxy-6,10,14-trimethyl-4,8,12,16-tetraoxo-5,13-dioxa-9,17-diazadocosan-2-yl]-L-alaninamide
- Glycyl-N~5~-(diaminomethylene)ornithinamide
Uniqueness
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for targeted research applications.
Properties
CAS No. |
625385-86-6 |
---|---|
Molecular Formula |
C22H33N7O5 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H33N7O5/c23-13-18(30)27-15(8-4-10-26-22(24)25)20(32)29-11-5-9-17(29)19(31)28-16(21(33)34)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H,28,31)(H,33,34)(H4,24,25,26)/t15-,16-,17-/m0/s1 |
InChI Key |
BBOZFEREQIZEHB-ULQDDVLXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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